molecular formula C11H21NO2 B14410872 But-2-en-1-yl dipropan-2-ylcarbamate CAS No. 81555-24-0

But-2-en-1-yl dipropan-2-ylcarbamate

Cat. No.: B14410872
CAS No.: 81555-24-0
M. Wt: 199.29 g/mol
InChI Key: KKQOADXIBVMQMT-UHFFFAOYSA-N
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Description

But-2-en-1-yl dipropan-2-ylcarbamate is an organic compound with the molecular formula C14H30N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a but-2-en-1-yl group and a dipropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-en-1-yl dipropan-2-ylcarbamate typically involves the reaction of but-2-en-1-ol with dipropan-2-ylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

But-2-en-1-ol+Dipropan-2-ylcarbamoyl chlorideBut-2-en-1-yl dipropan-2-ylcarbamate+HCl\text{But-2-en-1-ol} + \text{Dipropan-2-ylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} But-2-en-1-ol+Dipropan-2-ylcarbamoyl chloride→But-2-en-1-yl dipropan-2-ylcarbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

But-2-en-1-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with ketone or aldehyde groups, while reduction may produce amine derivatives.

Scientific Research Applications

But-2-en-1-yl dipropan-2-ylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of but-2-en-1-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine.

Comparison with Similar Compounds

But-2-en-1-yl dipropan-2-ylcarbamate can be compared with other similar compounds, such as:

    But-1-enyl N,N-di(propan-2-yl)carbamate: This compound has a similar structure but with a different alkyl group attached to the carbamate.

    Tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate: This compound contains an indole group instead of a but-2-en-1-yl group, leading to different chemical properties and applications.

Properties

CAS No.

81555-24-0

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

but-2-enyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C11H21NO2/c1-6-7-8-14-11(13)12(9(2)3)10(4)5/h6-7,9-10H,8H2,1-5H3

InChI Key

KKQOADXIBVMQMT-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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